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Compound of Interest

Compound Name: Kira8

Cat. No.: B608351

This in-depth technical guide provides a comprehensive overview of Kira8 (also known as
AMG-18), a potent and selective inhibitor of Inositol-requiring enzyme 1a (IRE1a). This
document is intended for researchers, scientists, and drug development professionals
interested in the mechanism, properties, and experimental application of this compound.

Introduction to IRE1a and the Unfolded Protein
Response

The endoplasmic reticulum (ER) is a critical organelle for protein folding and modification.
Various physiological and pathological conditions can disrupt ER homeostasis, leading to an
accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this
stress, cells activate a sophisticated signaling network called the Unfolded Protein Response
(UPR). The UPR is mediated by three ER-resident transmembrane sensors: PERK, ATF6, and
IREla.

IRE1a is a unique bifunctional enzyme possessing both a serine/threonine kinase domain and
an endoribonuclease (RNase) domain. Upon ER stress, IRE1la dimerizes and
autophosphorylates, leading to the activation of its RNase domain. This initiates the
unconventional splicing of X-box binding protein 1 (XBP1) mRNA, a key transcription factor that
upregulates genes involved in restoring ER proteostasis. However, under chronic or severe ER
stress, hyperactivation of IRE1a's RNase activity can lead to the degradation of a broader
range of MRNAS, a process known as Regulated IRE1-Dependent Decay (RIDD), which can
trigger apoptosis. Given its central role in cell fate decisions under ER stress, IRE1la has
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emerged as a promising therapeutic target for a variety of diseases, including metabolic
disorders, inflammatory diseases, and cancer.

Kira8: A Potent and Selective IRE1a Inhibitor

Kira8 is a small molecule inhibitor designed to selectively target the kinase domain of IRE1aq,
thereby allosterically attenuating its RNase activity. It is a potent, mono-selective inhibitor with
nanomolar efficacy.

Phvsicochemical :

Property Value

Chemical Formula C31H29CIN6O3S

Molecular Weight 601.12 g/mol [1]

CAS Number 1630086-20-2

Synonyms AMG-18

Solubility Soluble in DMSO (100 mg/mL)[2]

Mechanism of Action

Kira8 is a Type Il kinase inhibitor that binds to the ATP-binding pocket of the IRE1a kinase

domain. It specifically recognizes and stabilizes the inactive "DFG-out” conformation of the

kinase. This stabilization prevents the necessary conformational changes and back-to-back
dimerization of the IRE1a molecules, which is a prerequisite for the activation of the RNase
domain. By locking IRE1a in an inactive, monomeric state, Kira8 effectively blocks both the
splicing of XBP1 mRNA and the broader substrate degradation mediated by RIDD.[3][4]
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Caption: Mechanism of Kira8 Action

Quantitative Data
In Vitro Potency

Kira8 demonstrates potent inhibition of IRE1a's RNase activity.
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Parameter Target Value Reference

ICso0 IRE1a RNase activity 5.9 nM [2][5]

Kinase Selectivity Profile

While multiple sources describe Kira8 as "mono-selective” or having "exceptional selectivity"
for IRE1a with little activity against its paralog IRE1[3, a comprehensive, quantitative dataset
from a broad kinome scan is not publicly available in the reviewed literature.[6]

Kinase Target % Inhibition @ [Kira8] or Ki (nM)

Data not available in the public domain Data not available in the public domain

Pharmacokinetic Parameters

Specific pharmacokinetic parameters for Kira8 in preclinical species such as mice have not
been detailed in the publicly available literature. In vivo studies have commonly utilized a 50
mg/kg dose administered intraperitoneally.[7]

Value (after 50 mg/kg i.p.

Parameter Species
dose)
Data not available in the public
Cmax Mouse .
domain
Data not available in the public
Tmax Mouse ]
domain
) Data not available in the public
ta/2 (half-life) Mouse )
domain
) o Data not available in the public
Bioavailability (%) Mouse

domain

Experimental Protocols
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In Vitro IRE1a RNase Activity Assay (Fluorescence-
based)

This assay measures the ability of Kira8 to inhibit the cleavage of a fluorogenic RNA substrate
by recombinant IRE1q.

Experimental Workflow

1. Prepare Reagents
- Recombinant IRE1a 2. Pre-incubation 3. Initiate Reaction 4. Measure Fluorescence

5. Data Analysis

- Kira8 dilutions $|  Incubate IRE1la with Kira8 > Add fluorescent RNA | Monitor increase in fluorescence PP
- Fluorescent RNA substrate or DMSO (vehicle) for 30 min. substrate to start cleavage. over time at 37°C. CallenD T Iiliien and) (G
- Assay Buffer
Experimental Workflow
2, Gl CMiN ¢ ICEmE: 2. RNA Isolation 3. Reverse Transcription (RT) 4. PCR Amplification & ATELES q
- Plate cells (e.g., IM-9, INS-1) — y — N . " . — - Agarose gel electrophoresis
) . P Lyse cells and purify L Synthesize cDNA from #-| Amplify XBP1 cDNA using L N 9 " .
- Pre-treat with Kira8 (e.g., 10 uM) . P - Optional: Pstl digestion to
. . total RNA. the isolated RNA. specific primers. e " "
- Induce ER stress (e.g., Thapsigargin) distinguish spliced/unspliced forms
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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